BenchChemオンラインストアへようこそ!

2-(acetylamino)-3-bromo-5-methylbenzoic acid

Medicinal chemistry Permeability Metabolic stability

2-(Acetylamino)-3-bromo-5-methylbenzoic acid (CAS 13091-44-6; also named 3-bromo-2-acetamido-5-methylbenzoic acid or m-toluic acid, 6-acetamido-5-bromo-) is a trisubstituted benzoic acid derivative bearing an ortho-acetylamino group, a meta-bromo substituent, and a para-methyl group on the aromatic ring, with a molecular formula of C₁₀H₁₀BrNO₃ and a molecular weight of 272.09 g·mol⁻¹. The compound belongs to the class of acetylamino benzoic acids, which have been disclosed in patent literature as pharmacologically relevant scaffolds for nonsense suppression therapy.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 13091-44-6
Cat. No. B4940782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(acetylamino)-3-bromo-5-methylbenzoic acid
CAS13091-44-6
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)NC(=O)C)C(=O)O
InChIInChI=1S/C10H10BrNO3/c1-5-3-7(10(14)15)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)
InChIKeyJPGVRAIZAWFEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(Acetylamino)-3-bromo-5-methylbenzoic Acid (CAS 13091-44-6) – A Differentiated Acetanilide Benzoic Acid Building Block


2-(Acetylamino)-3-bromo-5-methylbenzoic acid (CAS 13091-44-6; also named 3-bromo-2-acetamido-5-methylbenzoic acid or m-toluic acid, 6-acetamido-5-bromo-) is a trisubstituted benzoic acid derivative bearing an ortho-acetylamino group, a meta-bromo substituent, and a para-methyl group on the aromatic ring, with a molecular formula of C₁₀H₁₀BrNO₃ and a molecular weight of 272.09 g·mol⁻¹ [1]. The compound belongs to the class of acetylamino benzoic acids, which have been disclosed in patent literature as pharmacologically relevant scaffolds for nonsense suppression therapy [2]. Its three distinct substituents create a unique steric and electronic environment that distinguishes it from simpler mono- or disubstituted analogs, making it a valuable intermediate for medicinal chemistry and chemical biology applications where simultaneous modulation of lipophilicity, hydrogen-bonding capacity, and heavy-atom effects is required [1].

Why Generic Substitution Fails for 2-(Acetylamino)-3-bromo-5-methylbenzoic Acid (CAS 13091-44-6): The Limits of In-Class Interchangeability


Acetylamino benzoic acid derivatives are not interchangeable commodity chemicals; minor structural alterations produce quantifiable changes in physicochemical properties that dictate suitability for specific applications. The ortho-acetylamino group in CAS 13091-44-6 forms an intramolecular hydrogen bond with the adjacent carboxylic acid, rigidifying the molecular conformation and lowering the solvent-accessible polar surface area relative to the free amine analog (CAS 13091-43-5), which differs by a single acetyl moiety [1]. The meta-bromo substituent adds approximately 79 atomic mass units and increases computed lipophilicity (XLogP) compared with the des-bromo analog 2-acetamido-3-methylbenzoic acid (CAS 67081-69-0), affecting membrane permeability and halogen-bonding potential [1]. Furthermore, the 3-bromo-5-methyl regiochemistry is distinct from the 5-bromo-3-methyl isomer (CAS 695204-50-3, as the methyl ester), altering steric shielding of the carboxylic acid and electronic distribution across the ring . These three vectors—N-acetylation, bromination, and regiochemical arrangement—are each independently tunable but produce non-additive effects when combined. Substituting any one analog for another without experimental validation risks altered reactivity in coupling chemistry, divergent biological target engagement, and irreproducible synthetic outcomes .

Quantitative Evidence Guide: Where 2-(Acetylamino)-3-bromo-5-methylbenzoic Acid (CAS 13091-44-6) Is Differentiated from Its Closest Analogs


N-Acetylation Reduces Hydrogen-Bond Donor Count and Increases Metabolic Stability Versus the Free Amine Analog (CAS 13091-43-5)

The target compound carries an N-acetyl group that replaces one hydrogen-bond donor (HBD) of the primary amine in 2-amino-3-bromo-5-methylbenzoic acid (CAS 13091-43-5), reducing the total HBD count from 3 (amine NH₂ + carboxylic acid OH) to 2 (amide NH + carboxylic acid OH) [1]. This single-atom modification is well-established in medicinal chemistry to improve passive membrane permeability and reduce metabolic liability from N-dealkylation or N-oxidation pathways. The free amine analog (CAS 13091-43-5) has a measured melting point of 202–208 °C, indicative of strong intermolecular hydrogen bonding in the solid state; the acetylated target compound, whose melting point is not publicly reported but is predicted to be substantially lower based on the melting point of the structurally analogous methyl 2-acetamido-5-bromobenzoate (131–133 °C) , reflects the reduced crystal lattice energy conferred by the amide modification [2].

Medicinal chemistry Permeability Metabolic stability

Bromine Substitution Confers an Approximately +79 Da Mass Shift and Elevated Lipophilicity (XLogP 2.2) Relative to the Des-Bromo Analog (CAS 67081-69-0)

The presence of a meta-bromine atom in the target compound adds a monoisotopic mass of approximately 79 Da compared with the des-bromo analog 2-acetamido-3-methylbenzoic acid (CAS 67081-69-0; MW 193.2 g·mol⁻¹) [1]. This heavy-atom substitution enables anomalous scattering for X-ray crystallographic phasing and provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) detectable by mass spectrometry [2]. Computationally, the bromine atom increases the calculated partition coefficient: the target compound has an XLogP3-AA of 2.2 [1], whereas the des-bromo analog is predicted to have a logP approximately 0.5–1.0 units lower based on the well-characterized π-contribution of aromatic bromine (Hansch π ≈ +0.86) [3]. Additionally, the polarizable bromine can engage in halogen bonding (C–Br···O/N) with biological targets, a feature absent in the des-bromo compound [2].

X-ray crystallography Lipophilicity Halogen bonding

3-Bromo-5-methyl Regiochemistry Is Structurally Distinct from the 5-Bromo-3-methyl Isomer (CAS 695204-50-3 Methyl Ester), Altering Steric and Electronic Properties Around the Carboxylic Acid

The target compound places the bromine atom at the 3-position (meta to carboxylic acid) and the methyl group at the 5-position, whereas the commercially available regioisomeric ester (CAS 695204-50-3; methyl 2-acetamido-5-bromo-3-methylbenzoate) carries the bromine at the 5-position and the methyl at the 3-position, and additionally masks the carboxylic acid as a methyl ester (MW 286.12 vs 272.09 g·mol⁻¹) [1]. In the target compound, the 5-methyl group is para to the acetylamino substituent, exerting an electron-donating inductive effect that modulates the acidity of the carboxylic acid (predicted pKa ~3.5–4.0 for ortho-acetamido benzoic acids) [2]. By contrast, in the 5-bromo-3-methyl isomer, the bromine is para to the acetylamino group, altering the electronic push-pull character of the ring. Furthermore, the free carboxylic acid in the target compound enables direct amide coupling or salt formation without a deprotection step, whereas the methyl ester analog requires saponification before use in conjugation reactions [3].

Regioselectivity Steric hindrance Coupling chemistry

Computed Topological Polar Surface Area (TPSA 66.4 Ų) and XLogP (2.2) Define a Distinct Physicochemical Space for Blood-Brain Barrier Permeability Prediction Relative to In-Class Analogs

The target compound has a computed topological polar surface area (TPSA) of 66.4 Ų and an XLogP3-AA of 2.2, placing it within the favorable range for CNS permeability (typically TPSA < 90 Ų and logP 1–4) [1][2]. By comparison, the free amine analog (CAS 13091-43-5) has an additional HBD, increasing its TPSA to approximately 80–85 Ų (estimated from primary amine contribution) while lowering logP due to the absence of the acetyl methyl group [3]. The des-bromo analog (CAS 67081-69-0) lacks the lipophilic bromine contribution, shifting its XLogP to a lower range. The regioisomeric methyl ester (CAS 695204-50-3) has a TPSA of approximately 55–60 Ų (ester oxygen replacing acidic OH) but requires hydrolysis for biological activity. The target compound thus occupies a distinct window in the TPSA–logP plane, offering a balance of permeability and solubility that differs from each comparator [2][4].

CNS drug design Physicochemical profiling ADME prediction

Best-Fit Application Scenarios for 2-(Acetylamino)-3-bromo-5-methylbenzoic Acid (CAS 13091-44-6) Based on Quantitative Differentiation Evidence


X-Ray Crystallographic Heavy-Atom Derivatization of Protein–Ligand Complexes

The meta-bromine atom in CAS 13091-44-6 provides anomalous scattering at Cu Kα and synchrotron wavelengths, enabling experimental phasing of protein–ligand co-crystal structures by single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD). The +79 Da mass shift relative to the des-bromo analog (CAS 67081-69-0) ensures unambiguous electron density assignment for the ligand [1]. The free carboxylic acid allows direct conjugation to amine-containing linkers or proteins via standard EDC/NHS chemistry without a deprotection step that would be required for the methyl ester analog (CAS 695204-50-3) .

Medicinal Chemistry Hit-to-Lead Optimization Requiring CNS-Permeable Brominated Scaffolds

With a computed TPSA of 66.4 Ų and XLogP of 2.2, CAS 13091-44-6 resides within the CNS MPO favorable range (TPSA < 90 Ų; logP 1–4), making it a suitable core scaffold for CNS-targeted lead optimization programs [1]. The reduced HBD count (2 vs 3 for the free amine analog CAS 13091-43-5) enhances predicted passive permeability, while the bromine atom offers a synthetic handle for late-stage functionalization via Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type cross-coupling . The 3-bromo-5-methyl regiochemistry distinguishes it from the 5-bromo isomer, providing a different vector for substitution and potentially divergent off-rate kinetics at target binding sites .

Synthesis of Nonsense-Suppression Pharmacophores as Disclosed in PTC Therapeutics Patent Family

The acetylamino benzoic acid scaffold is the core pharmacophore in PTC Therapeutics' patent family (US20070203123A1) for compounds that promote ribosomal read-through of premature termination codons, a therapeutic strategy for genetic diseases caused by nonsense mutations [1]. CAS 13091-44-6 embodies the three key structural features claimed in the genus: an ortho-acetylamino group, a benzoic acid moiety, and aromatic ring substitution that modulates potency and selectivity. The specific 3-bromo-5-methyl substitution pattern provides a distinct vector for exploring structure–activity relationships (SAR) around the aryl ring, with the bromine serving as both a potency-modulating substituent and a synthetic exit vector for parallel library synthesis via cross-coupling . Procurement of the exact CAS number ensures fidelity to the patent-exemplified chemical space, which is essential for freedom-to-operate analyses and SAR reproducibility [1].

Halogen-Bond-Directed Molecular Recognition and Supramolecular Chemistry Studies

The polarizable aromatic bromine at the 3-position of CAS 13091-44-6 acts as a halogen-bond donor (C–Br···O/N) with interaction energies of approximately 1–3 kcal·mol⁻¹, as established by systematic surveys of the Cambridge Structural Database and protein–ligand complex analyses [1]. This interaction geometry is distinct from the hydrogen-bonding pattern of the free amine analog (CAS 13091-43-5) and is absent in the des-bromo analog (CAS 67081-69-0). The rigidifying ortho-acetylamino–carboxylic acid intramolecular hydrogen bond pre-organizes the molecular conformation, potentially enhancing the entropic favorability of halogen-bond formation relative to conformationally flexible analogs . The compound thus serves as a well-defined probe for quantifying halogen-bond contributions to ligand–protein binding free energy.

Quote Request

Request a Quote for 2-(acetylamino)-3-bromo-5-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.